molecular formula C7H14N2O3 B15278786 N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide

N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide

Katalognummer: B15278786
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: LKMAKKNNXYLPEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of N’-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide involves several steps. The starting materials typically include cyclobutanone and methoxycarbohydrazide. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction. The process generally includes the following steps:

Analyse Chemischer Reaktionen

N’-[(1-Hydroxycyclobutyl)methyl]methoxycarbohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N’-[(1-Hydroxycyclobutyl)methyl]methoxycarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a reference standard in various chemical analyses and reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

N’-[(1-Hydroxycyclobutyl)methyl]methoxycarbohydrazide can be compared with similar compounds such as:

The uniqueness of N’-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H14N2O3

Molekulargewicht

174.20 g/mol

IUPAC-Name

methyl N-[(1-hydroxycyclobutyl)methylamino]carbamate

InChI

InChI=1S/C7H14N2O3/c1-12-6(10)9-8-5-7(11)3-2-4-7/h8,11H,2-5H2,1H3,(H,9,10)

InChI-Schlüssel

LKMAKKNNXYLPEE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NNCC1(CCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.